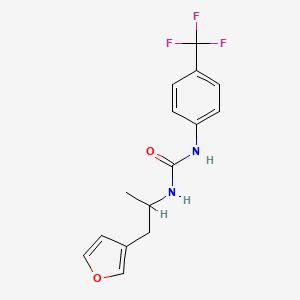

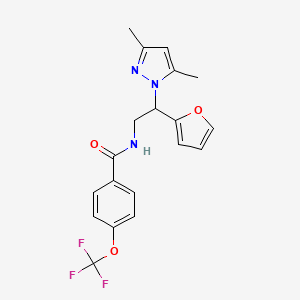

1-(1-(呋喃-3-基)丙-2-基)-3-(4-(三氟甲基)苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea is a urea derivative that incorporates a furan moiety and a trifluoromethylated phenyl group. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related furan and urea derivatives, which can be useful for understanding the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. One approach is the atom-economical chemoselective synthesis, which involves the reaction of propargyl alcohols and terminal alkynes under different conditions to selectively form 1,4-diynes and polysubstituted furans/pyrroles, with water as the only byproduct . Another method reported is the synthesis of a furan-urea derivative by coupling purified furfural with urea, which yields the compound with improved yield and structural confirmation through various characterization techniques . These methods highlight the potential pathways that could be adapted for the synthesis of 1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea.

Molecular Structure Analysis

Characterization of furan-urea derivatives is typically performed using techniques such as GC-MS, IR, H-NMR, C-NMR, H-1H COSY, HSQC, and DEPT . These techniques allow for the confirmation of the molecular structure and the identification of functional groups present in the compound. The spectral data obtained from these methods are crucial for verifying the successful synthesis of the desired compound.

Chemical Reactions Analysis

The reactivity of furan derivatives can be influenced by the substituents attached to the furan ring. For instance, the presence of a trifluoromethyl group could affect the electron density and thus the reactivity of the phenyl ring. The synthesis of furan derivatives from 2,3-dibromo-1-(phenylsulfonyl)-1-propene demonstrates the versatility of furan compounds in forming various products, including 2-methyl-4-[(phenyl-sulfonyl)methyl]furan . This suggests that the trifluoromethylated phenyl group in the compound of interest may also participate in a range of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-urea derivatives are not directly discussed in the provided papers. However, the susceptibility of synthesized furan-urea compounds to pathogens such as Escherichia coli and Salmonella typhi indicates potential bioactivity, which could be related to the physical and chemical properties of these compounds . The presence of the trifluoromethyl group is known to influence the physical properties, such as volatility and lipophilicity, which could be relevant for the compound's behavior in biological systems.

科学研究应用

合成和生物活性

- 抗菌性能: 对相关呋喃脲衍生物的研究,例如 1-((2-氨基甲酰胍基胍基)(呋喃-2-基甲基)脲,表明其合成和对大肠杆菌、伤寒沙门氏菌和金黄色葡萄球菌等病原体的广泛抗菌活性,不包括枯草芽孢杆菌。这表明了基于呋喃脲化合物开发用于药用目的的新型药物的一个有希望的途径 (Donlawson 等人,2020).

化学反应和衍生物

- 催化和重排反应: 研究表明,呋喃-2-基(苯基)甲醇衍生物在某些催化剂存在下可以进行平滑的氮杂-Piancatelli 重排,形成 3,4-二氢-2H-苯并[b][1,4]噻嗪或恶嗪衍生物。这突出了呋喃化合物在合成具有药物开发和材料科学潜在应用的复杂杂环结构中的效用 (Reddy 等人,2012).

材料科学和流变学

- 水凝胶形成: 脲衍生物在特定酸性条件下形成水凝胶的能力,并且凝胶性质可以根据阴离子特性进行调整,这表明在材料科学中应用于创建定制水凝胶。这些凝胶可用于药物输送系统、组织工程和传感器 (Lloyd & Steed,2011).

药理学和酶抑制

- 可溶性环氧合酶抑制: 结构与目标化合物相似的带有哌啶基团的 1,3-二取代脲已被探索其对人类和小鼠中可溶性环氧合酶 (sEH) 的有效抑制活性。这些抑制剂已显示出减少炎症性疼痛的希望,为治疗慢性疼痛和炎症的潜在治疗应用提供了见解 (Rose 等人,2010).

抗氧化性能

- 抗氧化活性: 已合成出与呋喃脲化合物在结构上相关的新的查耳酮衍生物,并展示出显着的抗氧化活性。这表明呋喃脲骨架的修饰可以产生有效的抗氧化剂,可用于对抗氧化应激相关疾病 (Prabakaran 等人,2021).

属性

IUPAC Name |

1-[1-(furan-3-yl)propan-2-yl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O2/c1-10(8-11-6-7-22-9-11)19-14(21)20-13-4-2-12(3-5-13)15(16,17)18/h2-7,9-10H,8H2,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVPMGFJTGJIDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2550771.png)

![3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2550775.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550777.png)

![3-(2-methoxyphenyl)-5-methyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550781.png)

![N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2550783.png)

![N-(2,5-dimethoxyphenyl)-4-[4-[(2,5-dimethoxyphenyl)carbamoyl]phenoxy]benzamide](/img/structure/B2550785.png)

![N1-(4-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2550790.png)

![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,4-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2550793.png)